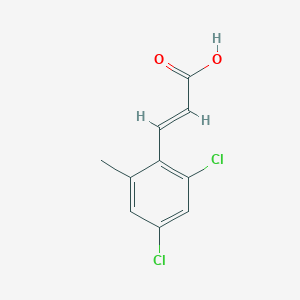
2,4-Dichloro-6-methylcinnamic acid
描述
2,4-Dichloro-6-methylcinnamic acid is a cinnamic acid derivative characterized by a benzene ring substituted with two chlorine atoms at positions 2 and 4, a methyl group at position 6, and a propenoic acid side chain. Cinnamic acid derivatives are widely studied for their biological activities, including antimicrobial and anti-inflammatory properties, though the functional roles of this particular compound remain to be elucidated through targeted research.
属性
分子式 |
C10H8Cl2O2 |
|---|---|
分子量 |
231.07 g/mol |
IUPAC 名称 |
(E)-3-(2,4-dichloro-6-methylphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C10H8Cl2O2/c1-6-4-7(11)5-9(12)8(6)2-3-10(13)14/h2-5H,1H3,(H,13,14)/b3-2+ |
InChI 键 |
UTGVKGFPRWMMLK-NSCUHMNNSA-N |
手性 SMILES |
CC1=CC(=CC(=C1/C=C/C(=O)O)Cl)Cl |
规范 SMILES |
CC1=CC(=CC(=C1C=CC(=O)O)Cl)Cl |
产品来源 |
United States |
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-6-methylcinnamic acid typically involves the reaction of 2,4-dichloro-6-methylbenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions often include the use of solvents such as ethanol or acetic acid and catalysts like piperidine or pyridine .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include continuous flow reactors and advanced purification techniques like recrystallization and chromatography .
化学反应分析
Types of Reactions
2,4-Dichloro-6-methylcinnamic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the double bond to a single bond, forming saturated derivatives.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted cinnamic acids, saturated derivatives, and other functionalized aromatic compounds .
科学研究应用
2,4-Dichloro-6-methylcinnamic acid has several scientific research applications:
Chemistry: Used as a starting material for the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in developing new pharmaceuticals, particularly in antimicrobial and anticancer research.
Industry: Utilized in the production of agrochemicals and other industrial chemicals
作用机制
The mechanism of action of 2,4-Dichloro-6-methylcinnamic acid involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell walls or inhibit essential enzymes. The presence of chlorine atoms and the methyl group enhances its reactivity and binding affinity to these targets .
相似化合物的比较
The structural and functional attributes of 2,4-Dichloro-6-methylcinnamic acid can be contextualized by comparing it to analogous chlorinated and methyl-substituted aromatic carboxylic acids. Below is a detailed analysis based on the provided evidence:
Structural Similarities and Differences
The compounds listed in , and 6 share functional groups (chloro, methyl, carboxylic acid) but differ in their core ring systems and substituent arrangements:
Key Observations :
- Substituent Effects: Dichloro substitutions in the target compound may enhance electrophilic reactivity compared to mono-chloro analogs like 2-Chloro-6-methylisonicotinic acid.
- Acidity: The propenoic acid group in cinnamic acid derivatives is less acidic than carboxylic acids directly attached to heterocycles (e.g., pyridine-4-carboxylic acid) due to reduced electron withdrawal from the aromatic system.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


